molecular formula C16H21O4P B15179324 Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester CAS No. 33650-15-6

Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester

Cat. No.: B15179324
CAS No.: 33650-15-6
M. Wt: 308.31 g/mol
InChI Key: QLOJQINTSLXCSO-UHFFFAOYSA-N
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Description

Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is an organophosphorus compound that features a phosphoric acid esterified with 1-naphthalenyl and bis(1-methylethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester typically involves the esterification of phosphoric acid with 1-naphthalenol and isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid itself. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphorous acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphorous acid derivatives.

    Substitution: Various substituted phosphoric acid esters depending on the substituent introduced.

Scientific Research Applications

Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The ester groups facilitate its binding to target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, bis(1-methylethyl) ester
  • Phosphoric acid, 1-naphthalenyl ester
  • Phosphonic acid, bis(1-methylethyl) ester

Uniqueness

Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is unique due to the presence of both 1-naphthalenyl and bis(1-methylethyl) groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

33650-15-6

Molecular Formula

C16H21O4P

Molecular Weight

308.31 g/mol

IUPAC Name

naphthalen-1-yl dipropan-2-yl phosphate

InChI

InChI=1S/C16H21O4P/c1-12(2)18-21(17,19-13(3)4)20-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3

InChI Key

QLOJQINTSLXCSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC1=CC=CC2=CC=CC=C21)OC(C)C

Origin of Product

United States

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